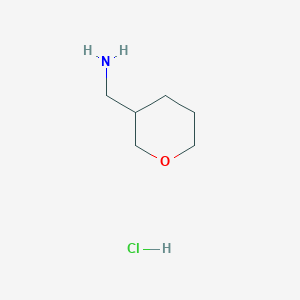

(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Description

The exact mass of the compound (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

oxan-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-6-2-1-3-8-5-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKXKWJPOISVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627319 | |

| Record name | 1-(Oxan-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159599-89-9 | |

| Record name | 1-(Oxan-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxan-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step pathway commencing from the commercially available starting material, tetrahydro-2H-pyran-3-carbaldehyde. This guide includes detailed experimental protocols, tabulated quantitative data for each reaction step, and process diagrams generated using Graphviz to illustrate the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is achieved through a four-step sequence starting from tetrahydro-2H-pyran-3-carbaldehyde. The pathway involves:

-

Reduction of the aldehyde to the corresponding primary alcohol.

-

Mesylation of the alcohol to form a reactive mesylate intermediate.

-

Azidation of the mesylate followed by in-situ or subsequent reduction to the primary amine.

-

Salt formation to yield the final hydrochloride product.

This pathway is selected for its reliance on well-established and high-yielding chemical transformations, ensuring reproducibility and scalability.

Experimental Protocols and Data

Step 1: Synthesis of (tetrahydro-2H-pyran-3-yl)methanol

This step involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde to (tetrahydro-2H-pyran-3-yl)methanol.

Experimental Protocol: [1]

To a solution of tetrahydro-2H-pyran-3-carbaldehyde (450 mg, 3.943 mmol) in a co-solvent of dichloromethane (DCM) and methanol (MeOH) (6 mL, 15:1 v/v) at a temperature between -5 °C and 10 °C, sodium borohydride (NaBH₄) (90 mg, 2.366 mmol) was added in several portions. The reaction mixture was stirred at room temperature for 4 hours. Upon completion, the reaction was cooled to 0 °C, and 1 N aqueous hydrochloric acid (HCl) was added dropwise until gas evolution ceased. The mixture was then extracted three times with DCM. The combined organic layers were dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.

| Parameter | Value | Reference |

| Starting Material | Tetrahydro-2H-pyran-3-carbaldehyde | [1] |

| Reagent | Sodium borohydride (NaBH₄) | [1] |

| Solvent | DCM/MeOH (15:1) | [1] |

| Temperature | -5 °C to Room Temperature | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 91% | [1] |

| Product | (tetrahydro-2H-pyran-3-yl)methanol | [1] |

Step 2: Synthesis of (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate

This step converts the hydroxyl group of the alcohol into a good leaving group (mesylate) to facilitate subsequent nucleophilic substitution. The following protocol is adapted from a similar procedure for the synthesis of tetrahydro-2-pyranylmethyl mesylate.

Experimental Protocol:

A solution of (tetrahydro-2H-pyran-3-yl)methanol (assumed 1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) is cooled to -10 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise, maintaining the temperature between -10 °C and 0 °C. The reaction mixture is then stirred for 30 minutes while allowing it to warm to room temperature. The mixture is washed successively with ice water, 10% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield the desired mesylate.

| Parameter | Value (Estimated) |

| Starting Material | (tetrahydro-2H-pyran-3-yl)methanol |

| Reagent | Methanesulfonyl chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | -10 °C to Room Temperature |

| Reaction Time | 30 minutes |

| Yield | >90% (Typical) |

| Product | (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate |

Step 3: Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine

This step involves the conversion of the mesylate to the corresponding amine via an azide intermediate, which is then reduced.

Experimental Protocol:

To a solution of (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate (1.0 eq) in dimethylformamide (DMF), sodium azide (NaN₃) (1.5 eq) is added. The mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over Na₂SO₄, and concentrated to give the crude (tetrahydro-2H-pyran-3-yl)methyl azide.

The crude azide is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford (tetrahydro-2H-pyran-3-yl)methanamine.

| Parameter | Value (Estimated) |

| Starting Material | (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate |

| Reagents | Sodium azide (NaN₃), Palladium on carbon (Pd/C), Hydrogen (H₂) |

| Solvents | DMF, Methanol/Ethanol |

| Temperature | 80-90 °C (azidation), Room Temperature (hydrogenation) |

| Reaction Time | Varies (monitored by TLC) |

| Yield | 70-85% (over two steps, typical) |

| Product | (tetrahydro-2H-pyran-3-yl)methanamine |

Step 4: Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

This final step involves the formation of the stable hydrochloride salt of the synthesized amine.

Experimental Protocol:

The crude (tetrahydro-2H-pyran-3-yl)methanamine is dissolved in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or dichloromethane. A solution of hydrogen chloride in a compatible solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) is added dropwise with stirring at 0-4 °C. The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride as a solid.

| Parameter | Value (Estimated) |

| Starting Material | (tetrahydro-2H-pyran-3-yl)methanamine |

| Reagent | Hydrogen chloride (in dioxane or diethyl ether) |

| Solvent | Diethyl ether, Ethyl acetate, or Dichloromethane |

| Temperature | 0-4 °C |

| Reaction Time | < 1 hour |

| Yield | >95% (Typical) |

| Product | (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride |

Visualized Synthesis Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical synthesis pathway and the general experimental workflow.

Caption: Chemical synthesis pathway for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Caption: General experimental workflow for the synthesis and isolation of the target compound.

References

In-Depth Technical Guide to the Physicochemical Properties of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural motifs present in various biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing aspects such as reaction kinetics, formulation, and bioavailability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is the hydrochloride salt of a primary amine attached to a tetrahydropyran ring. The presence of the amine group makes the compound basic, and its conversion to the hydrochloride salt enhances its stability and water solubility.

| Identifier | Value |

| IUPAC Name | (Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride |

| Synonyms | (Oxan-3-yl)methanamine hydrochloride, C-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride[1] |

| CAS Number | 1159599-89-9[1][2][3] |

| Molecular Formula | C₆H₁₄ClNO[1][2][3] |

| Molecular Weight | 151.63 g/mol [1] |

| Chemical Structure |  |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. The following table summarizes the available and estimated properties of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

| Property | Value | Source |

| Physical Appearance | Yellow to white solid[2] | Supplier Data |

| Melting Point | 142 °C | [4] |

| Boiling Point | Estimated >200 °C | Based on isomers and salt form |

| Solubility | Soluble in water; Soluble in lower alcohols (e.g., methanol, ethanol); Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, toluene). | General chemical principles |

| pKa | 9.96 ± 0.29 (Predicted) | [4] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the aminomethyl group. The protons on the carbon bearing the aminomethyl group and the adjacent methylene protons on the ring would likely appear as complex multiplets. The protons of the aminomethyl group would likely appear as a broad singlet or a multiplet, and its chemical shift would be dependent on the solvent and concentration. The protons of the ammonium group (-NH₃⁺) would be a broad singlet, and its visibility might depend on the solvent (e.g., observable in DMSO-d₆).

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons closer to the oxygen and nitrogen atoms appearing at a lower field (higher ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).

-

C-H stretching: Sharp peaks in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the tetrahydropyran ring and the methylene group.

-

N-H bending: A medium to strong band around 1500-1600 cm⁻¹ from the bending vibration of the ammonium group.

-

C-O stretching: A strong band in the region of 1050-1150 cm⁻¹ characteristic of the C-O-C ether linkage in the tetrahydropyran ring.

UV-Vis Spectroscopy

As (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride does not contain any significant chromophores, it is not expected to show strong absorbance in the UV-Vis region (200-800 nm). Any observed absorbance would likely be due to impurities or end-absorption at shorter wavelengths.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.

Determination of Solubility

The solubility can be determined qualitatively in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, methanol, ethanol, dichloromethane, and hexane.

-

Procedure: To a test tube containing a small, accurately weighed amount of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (e.g., 10 mg), the solvent is added in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

-

Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear solution is formed. The approximate solubility can be expressed in terms of mg/mL.

Determination of pKa

The pKa of the conjugate acid of the amine can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A known concentration of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Safety and Handling

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the key physicochemical properties of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride based on available data and theoretical predictions. The provided experimental protocols offer a framework for the empirical determination of these properties. A comprehensive understanding of these characteristics is essential for the effective utilization of this compound in scientific research and drug development.

References

- 1. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (TETRAHYDRO-2H-PYRAN-3-YL)METHANAMINE HYDROCHLORIDE, CasNo.1159599-89-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 3. (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride [allbiopharm.com]

- 4. (四氢-2H-吡喃-3-基)甲胺盐酸盐 | 7179-99-9 [m.chemicalbook.com]

(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride CAS number lookup

CAS Number: 1159599-89-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a key building block in medicinal chemistry. This document outlines its chemical properties, a representative synthetic protocol, and its applications in drug discovery, with a focus on providing practical information for researchers in the field.

Chemical and Physical Properties

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a stable, off-white to beige solid at room temperature.[1] The tetrahydropyran (THP) moiety is a common scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane. The inclusion of the oxygen atom in the ring can lower lipophilicity and introduce a hydrogen bond acceptor, potentially improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Table 1: Quantitative Data for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

| Property | Value | Source |

| CAS Number | 1159599-89-9 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | Off-white to beige solid | [1] |

| Purity | ≥98% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Representative Synthesis Protocol

Experimental Workflow for the Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Caption: A representative multi-step synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Detailed Methodology:

-

Step 1: Tosylation of (tetrahydro-2H-pyran-3-yl)methanol

-

To a stirred solution of (tetrahydro-2H-pyran-3-yl)methanol and a catalytic amount of 4-dimethylaminopyridine (DMAP) in chloroform (CHCl₃) and pyridine, tosyl chloride (TsCl) is added portion-wise at 0°C.

-

The reaction mixture is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate, which can be used in the next step without further purification.

-

-

Step 2: Formation of 3-(azidomethyl)tetrahydro-2H-pyran

-

The tosylated intermediate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added.

-

The mixture is heated to 60-80°C and stirred overnight.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azide intermediate.

-

-

Step 3: Reduction of the Azide to the Primary Amine

-

The 3-(azidomethyl)tetrahydro-2H-pyran is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

The reduction can be carried out either by catalytic hydrogenation (e.g., using 10% Palladium on carbon under a hydrogen atmosphere) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure to yield the free base, (tetrahydro-2H-pyran-3-yl)methanamine.

-

-

Step 4: Formation of the Hydrochloride Salt

-

The crude amine is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is added dropwise with stirring.

-

The resulting precipitate, (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Application in Drug Discovery and Development

While specific biological activity data for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride as a standalone compound is not extensively documented in peer-reviewed literature, its significance lies in its utility as a structural motif and intermediate in the synthesis of more complex, biologically active molecules. The tetrahydropyran ring is a key component in a variety of therapeutic agents.

The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of novel drugs targeting neurological disorders.[1] Derivatives of tetrahydropyran have been investigated for their potential as inhibitors of various enzymes and their interaction with transporters for monoamine signaling molecules, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Logical Relationship in Drug Discovery Workflow

Caption: Role of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride as a building block in a typical drug discovery workflow.

This workflow illustrates how a seemingly simple chemical intermediate can be crucial in the early stages of drug discovery, leading to the generation of diverse chemical libraries for screening against various biological targets. The physicochemical properties imparted by the tetrahydropyran moiety can be advantageous in developing drug candidates with favorable pharmacokinetic profiles. For instance, tetrahydropyran-containing compounds have been explored as inhibitors of the TGF-β type I receptor (ALK5), which is implicated in fibrosis and cancer.

References

- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 2. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (TETRAHYDRO-2H-PYRAN-3-YL)METHANAMINE HYDROCHLORIDE, CasNo.1159599-89-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

commercial availability of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS No. 1159599-89-9), a valuable building block in pharmaceutical and medicinal chemistry. The document details its commercial availability, chemical and physical properties, and provides insights into its synthesis and potential applications.

Commercial Availability and Supplier Information

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is commercially available from various chemical suppliers. It is typically offered in research quantities, with purities generally reported to be 97% or higher.[1] Some suppliers indicate a purity of ≥98%.[2][3] The compound is usually supplied as a yellow to white solid.[2][3]

| Supplier Attribute | Information | Source |

| Product Name | (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride | [2][3] |

| CAS Number | 1159599-89-9 | [2][3] |

| Appearance | Yellow to white solid | [2][3] |

| Purity | ≥98% or 97% | [1][2][3] |

| Packaging | Available in research quantities (e.g., 250 mg, 1 g, 5 g, 10 g) | [1] |

| Storage | Keep sealed and away from direct light | [2][3] |

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [2][3][4] |

| Molecular Weight | 151.63 g/mol | [4] |

| IUPAC Name | (oxan-3-yl)methanamine;hydrochloride | [4] |

| Synonyms | oxan-3-ylmethanamine hydrochloride, (tetrahydro-2H-pyran-3-yl)methanamine HCl | [4] |

| Canonical SMILES | C1COCC(C1)CN.Cl | [4] |

| InChI Key | ADKXKWJPOISVRF-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

A patent for the production of related tetrahydro-2H-pyran derivatives describes the synthesis of (6-pentyltetrahydro-2H-pyran-3-yl)methanol.[2] This intermediate is then activated with p-toluenesulfonyl chloride in the presence of pyridine, followed by subsequent reactions to introduce other functional groups.[2] A similar strategy could likely be adapted for the synthesis of the target molecule.

Another relevant procedure found in the literature describes the reduction of tetrahydro-2H-pyran-3-carbaldehyde using sodium borohydride in a co-solvent of DCM/MeOH to yield (tetrahydro-2H-pyran-3-yl)methanol in high yield. This alcohol could then be converted to the corresponding amine.

Applications in Research and Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Pyran-based compounds have shown a wide range of biological activities and are found in numerous natural products and marketed drugs.[5]

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride serves as a valuable building block for introducing the tetrahydropyran moiety into larger, more complex molecules. Its primary amine functionality allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of novel compounds in drug discovery programs. Its application is often as a "pharmaceutical intermediate," indicating its role in the multi-step synthesis of active pharmaceutical ingredients.[2][3] For instance, pyran derivatives are being investigated for the treatment of various diseases, including Alzheimer's disease.[6]

Safety and Handling

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Precautionary Phrases:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash hands thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing and eye/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a commercially available and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its tetrahydropyran core offers desirable properties for the development of new therapeutic agents. While a specific, publicly available, detailed synthesis protocol is not widespread, its preparation can be approached through established synthetic methodologies. Researchers and drug development professionals can utilize this compound to explore novel chemical space and develop new molecular entities with potential therapeutic applications.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 3. yspharmatech.lookchem.com [yspharmatech.lookchem.com]

- 4. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The document outlines the key analytical techniques and experimental protocols required to confirm the molecule's structure, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and chemical analysis.

Introduction

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, with the chemical formula C6H14ClNO and a molecular weight of 151.63 g/mol , is a primary amine hydrochloride derivative of tetrahydropyran.[1] Its structural confirmation is paramount for its application in pharmaceutical research and development, where precise molecular architecture is critical for biological activity and safety. This guide details the application of modern spectroscopic techniques to unambiguously determine its structure.

Spectroscopic Data Analysis

The structural elucidation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The following sections present the expected quantitative data from these analyses.

Disclaimer: The following spectroscopic data is predicted and hypothetical, based on the known chemical structure. It serves as a guide for what to expect during experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | br s | 3H | -NH₃⁺ |

| ~3.9 | m | 1H | O-CHₐ-CH₂ |

| ~3.4 | m | 1H | O-CHₑ-CH₂ |

| ~3.3 | t, J=11.5 Hz | 1H | O-CH₂-CHₐ |

| ~3.1 | dd, J=11.5, 4.0 Hz | 1H | O-CH₂-CHₑ |

| ~2.9 | m | 2H | -CH₂-NH₃⁺ |

| ~2.0 | m | 1H | -CH-CH₂-NH₃⁺ |

| ~1.8 | m | 1H | Tetrahydropyran CH₂ |

| ~1.6 | m | 1H | Tetrahydropyran CH₂ |

| ~1.4 | m | 2H | Tetrahydropyran CH₂ |

2.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~72.1 | O-CH₂ |

| ~67.8 | O-CH₂ |

| ~42.5 | -CH₂-NH₃⁺ |

| ~38.7 | -CH-CH₂-NH₃⁺ |

| ~28.4 | Tetrahydropyran CH₂ |

| ~25.1 | Tetrahydropyran CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (aliphatic) |

| ~2800-2500 | Broad, Strong | N-H stretching (amine salt) |

| ~1600-1500 | Medium | N-H bending (amine salt) |

| ~1100 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Ratio | Relative Intensity (%) | Assignment |

| 116.11 | 100 | [M+H]⁺ (free amine) |

| 98.09 | 85 | [M+H - H₂O]⁺ |

| 86.09 | 60 | [M+H - CH₂O]⁺ |

| 70.06 | 45 | [C₄H₈N]⁺ |

| 57.07 | 70 | [C₃H₇N]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

The spectral width is typically set from -1 to 10 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

The residual solvent peak is used for chemical shift referencing.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed.

-

The spectral width is typically set from 0 to 100 ppm.

-

A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The solvent peak is used for chemical shift referencing.

-

FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[2][3]

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Data Acquisition:

-

The sample solution is introduced into the ion source.

-

ESI is a soft ionization technique suitable for polar molecules, which will generate the protonated molecular ion of the free amine ([M+H]⁺).[4][5]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data is typically acquired in positive ion mode.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the structural elucidation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Caption: Workflow for the structural elucidation process.

Conclusion

The combination of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists, ensuring accurate and reliable characterization of this important chemical entity.

References

- 1. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uab.edu [uab.edu]

Spectroscopic Data Profile of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly accessible, experimentally derived spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, Mass Spectrometry - MS) for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS Number: 1159599-89-9) is limited. This guide provides a comprehensive, predicted spectroscopic profile based on the compound's chemical structure and established principles of spectroscopic analysis for analogous molecules. The information herein serves as a foundational reference for researchers to anticipate and interpret experimental results.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. These predictions are derived from the analysis of its constituent functional groups: a primary amine hydrochloride and a tetrahydropyran ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -NH₃⁺ | 7.5 - 9.0 | Broad singlet (br s) | Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O. |

| -CH(O)-CH ₂-CH- | 3.2 - 4.0 | Multiplet (m) | Diastereotopic protons adjacent to the ring oxygen, expected to be the most downfield of the ring protons. |

| -CH ₂-O- | 3.2 - 4.0 | Multiplet (m) | Protons on the carbon alpha to the ring oxygen. |

| -CH ₂-CH₂-O- | 1.4 - 1.9 | Multiplet (m) | Methylene protons of the tetrahydropyran ring. |

| -CH-CH ₂-CH₂- | 1.4 - 1.9 | Multiplet (m) | Methylene protons of the tetrahydropyran ring. |

| -CH -CH₂NH₃⁺ | 1.8 - 2.2 | Multiplet (m) | Methine proton at the 3-position of the ring. |

| -CH ₂NH₃⁺ | 2.9 - 3.3 | Multiplet (m) | Protons on the carbon adjacent to the ammonium group are deshielded. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C H₂-O- | 65 - 75 | Carbon atoms adjacent to the ring oxygen are the most deshielded. |

| -C H-CH₂NH₃⁺ | 35 - 45 | Methine carbon at the 3-position. |

| -C H₂NH₃⁺ | 40 - 50 | Carbon adjacent to the ammonium group. |

| Ring -C H₂- | 20 - 35 | Remaining methylene carbons of the tetrahydropyran ring. |

Table 3: Predicted Infrared (IR) Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 2800 - 3200 | Strong, Broad | Primary ammonium salt (-NH₃⁺)[1] |

| C-H Stretch | 2850 - 2960 | Medium - Strong | Aliphatic C-H bonds in the tetrahydropyran ring and methylene bridge. |

| N-H Bend | 1500 - 1600 | Medium | Asymmetric and symmetric bending of the -NH₃⁺ group[1] |

| C-O-C Stretch | 1080 - 1150 | Strong | Asymmetric stretch of the ether linkage in the tetrahydropyran ring. |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment | Notes |

| 115.10 | [M-HCl]⁺ | Molecular ion of the free base, (tetrahydro-2H-pyran-3-yl)methanamine. |

| 85.06 | [C₅H₉O]⁺ | Loss of the aminomethyl radical (•CH₂NH₂) from the free base. |

| 30.04 | [CH₄N]⁺ | Alpha-cleavage resulting in the [CH₂NH₂]⁺ fragment, characteristic of primary amines. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid, polar organic compound such as (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: Utilize a Fourier Transform NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio greater than 100:1 for the signals of interest.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2 seconds) are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, representative amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface by applying pressure with the instrument's anvil.

-

Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a minimum of 16 scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is ideal for polar and pre-charged molecules.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the peak corresponding to the molecular ion of the free base. For structural confirmation, tandem MS (MS/MS) experiments can be performed to induce fragmentation and analyze the resulting daughter ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

Unveiling the Potential: A Technical Guide to the Biological Investigation of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a synthetic organic compound featuring a tetrahydropyran (THP) ring, a common scaffold in a multitude of biologically active molecules. While public domain literature and databases do not currently contain specific data on the biological activity of this particular hydrochloride salt, its structural motifs suggest potential for interaction with various biological targets. This technical guide serves as a foundational resource for researchers interested in exploring the pharmacological potential of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. It provides an overview of the known biological activities of structurally related compounds, outlines detailed, representative experimental protocols for a hypothetical screening campaign, and furnishes a framework for initiating a comprehensive investigation into its mechanism of action.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target a wide array of proteins. The presence of a primary aminomethyl group attached to the THP ring in (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride provides a key site for interaction and potential for further chemical modification.

Despite its commercial availability as a research chemical, to date, no specific biological activity or pharmacological target has been publicly documented for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. This guide, therefore, aims to bridge this knowledge gap by proposing a rational, structured approach to its biological evaluation based on the known activities of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is presented in Table 1. This information is crucial for sample handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 1159599-89-9 | PubChem[1] |

| Molecular Formula | C₆H₁₄ClNO | PubChem[1] |

| Molecular Weight | 151.63 g/mol | PubChem[1] |

| IUPAC Name | (tetrahydro-2H-pyran-3-yl)methanamine;hydrochloride | PubChem[1] |

| Synonyms | (oxan-3-yl)methanamine hydrochloride, C-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride | PubChem[1] |

| Appearance | White to off-white powder | ChemicalBook |

| Purity | Typically ≥95% | Various Suppliers |

| Storage | 2-8°C, protect from light | ChemicalBook |

Potential Biological Activities of Structurally Related Compounds

The tetrahydropyran moiety is a key structural feature in a variety of bioactive compounds. Analysis of the literature reveals several areas of pharmacology where THP-containing molecules have shown significant activity. These provide a logical starting point for the investigation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

-

Anticancer Activity: The THP ring is a core component of molecules designed as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5). Inhibition of this pathway is a promising strategy for treating fibrotic diseases and cancer.

-

Antiviral Activity: Certain THP derivatives have been investigated as HIV protease inhibitors. The cyclic ether can act as a bioisostere for peptide bonds, enhancing binding affinity and improving pharmacokinetic properties.

-

Antibacterial Activity: Some 4H-pyran derivatives have been shown to act as inhibitors of Pseudomonas aeruginosa biofilm formation, suggesting a potential role for THP-containing compounds in combating antibiotic resistance.

-

Metabolic Disorders: Substituted aminotetrahydropyrans have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.

Proposed Experimental Protocols for Biological Screening

Given the lack of specific data, a broad-based screening approach is recommended. The following are detailed, representative protocols for initial in vitro assays.

General Kinase Inhibition Assay (e.g., for ALK5)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human ALK5 kinase domain

-

Myelin Basic Protein (MBP) as a generic substrate

-

³²P-γ-ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride stock solution in DMSO

-

Positive control inhibitor (e.g., a known ALK5 inhibitor)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 5 µL of the kinase reaction buffer.

-

Add 2 µL of the test compound dilution (or DMSO for control).

-

Add 10 µL of the substrate solution (MBP).

-

Initiate the reaction by adding 10 µL of the ATP solution containing both unlabeled ATP and ³²P-γ-ATP.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.

-

Wash the paper three times for 15 minutes each in 0.75% phosphoric acid.

-

Rinse the paper with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.

-

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

-

Reagents and Materials:

-

Bacterial strain (e.g., Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride stock solution in DMSO

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB.

-

In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB.

-

Add the diluted bacterial suspension to each well.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a general workflow for screening new chemical entities and a representative signaling pathway that could be a potential area of investigation.

References

Solubility Profile of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical development, including formulation, purification, and chemical synthesis. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Core Principles of Amine Salt Solubility

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is an amine salt. The solubility of such compounds is governed by the equilibrium between the solid salt and its solvated ions, or the un-ionized free base. Generally, amine hydrochlorides are significantly more soluble in polar protic solvents like water and short-chain alcohols, and less soluble in non-polar or aprotic organic solvents. This is due to the ionic nature of the salt, which favors interactions with polar solvent molecules. The formation of the hydrochloride salt from the free amine is a common strategy in pharmaceutical development to enhance aqueous solubility and improve bioavailability.

Solubility Data

Quantitative solubility data for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in a wide range of organic solvents is not extensively available in public literature, likely due to the proprietary nature of such data in drug development. However, based on available information and general principles of organic chemistry, a summary of its expected solubility is presented below.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| Ethanol (EtOH) | Polar Protic | 6 mg/mL | Sparingly Soluble |

| Methanol (MeOH) | Polar Protic | Data not available | Expected to be soluble |

| Dichloromethane (DCM) | Aprotic | Data not available | Expected to be poorly soluble to insoluble |

| Acetone | Polar Aprotic | Data not available | Expected to be poorly soluble to insoluble |

| Ethyl Acetate | Polar Aprotic | Data not available | Expected to be poorly soluble to insoluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Data not available | Expected to be poorly soluble to insoluble |

| Diethyl Ether | Non-polar | Data not available | Expected to be insoluble |

| Hexanes | Non-polar | Data not available | Expected to be insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride like (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in an organic solvent. This method is based on the shake-flask method, which is a standard technique for solubility measurement.

Objective: To determine the saturation solubility of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in a given organic solvent at a specific temperature.

Materials:

-

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (solid)

-

Selected organic solvent (e.g., ethanol, methanol, dichloromethane)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride to a scintillation vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to allow it to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride and the organic solvents used for specific handling and disposal instructions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Caption: Workflow for solubility assessment.

This guide provides a foundational understanding of the solubility of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in organic solvents. For specific applications, it is highly recommended to determine the solubility experimentally using the protocol outlined above.

Stability and Storage of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS Number: 1159599-89-9).[1][2][3][4] Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, from laboratory storage to its incorporation into final formulations. This document outlines general stability characteristics, recommended storage and handling procedures, and provides example protocols for stability testing.

Chemical Properties

| Property | Value |

| Chemical Name | (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride |

| Synonyms | (oxan-3-yl)methanamine hydrochloride, C-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride |

| CAS Number | 1159599-89-9 |

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | Yellow to white solid |

Stability Profile

While specific, quantitative long-term stability data for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is not extensively published, general principles for amine hydrochloride salts suggest that the compound is stable under recommended storage conditions.[6] The hydrochloride salt form enhances the stability of the amine group. However, like many amine salts, it may be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

Amine hydrochlorides can be susceptible to degradation through several mechanisms, including:

-

Hygroscopicity and Hydrolysis: The salt may absorb moisture from the atmosphere, which could potentially lead to hydrolysis or changes in its physical state.

-

Oxidation: The amine group may be susceptible to oxidation, especially in the presence of light, heat, and certain metal ions.

-

Thermal Decomposition: At elevated temperatures, the compound may undergo thermal decomposition.

A generalized potential degradation pathway for a primary amine hydrochloride is illustrated below.

Caption: Potential degradation pathways for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Recommended Storage and Handling

To ensure the long-term stability of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, the following storage and handling guidelines are recommended based on safety data sheets for this and similar compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[7] | Minimizes the risk of thermal degradation. |

| Humidity | Keep container tightly closed.[7][8] Store in a dry environment. | Prevents moisture absorption which can lead to hydrolysis and physical changes. |

| Light | Protect from light.[2] | Minimizes light-catalyzed degradation. |

| Atmosphere | Store under an inert gas for maximum stability.[8] | Reduces the risk of oxidative degradation. |

| Handling | Use with adequate ventilation. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[6][7] | Standard safety precautions for handling chemical compounds. |

Experimental Protocols for Stability Testing

The following are example protocols for conducting stability studies on (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. These are based on general methodologies for stability testing of amine hydrochlorides.[9][10][11]

Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in appropriate solvents (e.g., water, methanol).

-

Stress Conditions: Expose the samples to a range of stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store solid compound at 80°C for 48 hours.

-

Photolytic: Expose solid compound to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Package the solid (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in containers that mimic the proposed commercial packaging.

-

Storage Conditions: Store the samples under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for appearance, assay, and purity using a validated analytical method (e.g., HPLC).

Caption: A typical experimental workflow for a stability study of a chemical compound.

Data Presentation of a Hypothetical Stability Study

The following table illustrates how quantitative data from a long-term stability study could be presented.

| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |

| 0 | - | White to off-white solid | 99.8 | 0.2 |

| 3 | 25°C/60% RH | Conforms | 99.7 | 0.3 |

| 6 | 25°C/60% RH | Conforms | 99.6 | 0.4 |

| 12 | 25°C/60% RH | Conforms | 99.5 | 0.5 |

| 3 | 40°C/75% RH | Conforms | 99.2 | 0.8 |

| 6 | 40°C/75% RH | Slight yellowing | 98.8 | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a stable compound when stored under the recommended conditions of a cool, dry, and light-protected environment. For critical applications in research and drug development, it is advisable to perform stability studies to establish a definitive shelf-life and to understand its degradation profile under specific formulation and storage conditions. The protocols and information provided in this guide serve as a foundation for developing a comprehensive stability program for this compound.

References

- 1. (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride [allbiopharm.com]

- 2. (TETRAHYDRO-2H-PYRAN-3-YL)METHANAMINE HYDROCHLORIDE, CasNo.1159599-89-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 3. (tetrahydro-2H-pyran-3-yl)MethanaMine hydrochloride | 1159599-89-9 [chemicalbook.com]

- 4. (Tetrahydro-2H-pyran-3-yl)MethanaMine hydrochloride | 1159599-89-9 [chemicalbook.com]

- 5. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aaronchem.com [aaronchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride into Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride into various molecular scaffolds, a valuable building block in medicinal chemistry. The tetrahydropyran motif is a common feature in numerous biologically active compounds and approved pharmaceuticals, valued for its favorable physicochemical properties and synthetic versatility.[1] This document outlines key synthetic strategies, including nucleophilic substitution, amide bond formation, and reductive amination, and provides representative experimental procedures.

Key Synthetic Methodologies

The primary amine of (tetrahydro-2H-pyran-3-yl)methanamine allows for its versatile integration into a wide range of scaffolds through several common bond-forming reactions. The hydrochloride salt form necessitates neutralization, typically in situ, to liberate the free amine for reaction.

1. Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups on electrophilic scaffolds. This is a fundamental method for forming carbon-nitrogen bonds.

2. Amide Bond Formation: Coupling with carboxylic acids is one of the most frequently utilized reactions in drug discovery.[2][3] This reaction forms a stable amide linkage, a cornerstone of many pharmaceutical structures.

3. Reductive Amination: The reaction of the amine with aldehydes or ketones forms an intermediate imine, which is then reduced in situ to yield a secondary amine.[4][5] This strategy is highly effective for creating substituted amines while avoiding over-alkylation.[5]

Data Presentation: Representative Reaction Data

The following table summarizes typical reaction conditions and outcomes for the incorporation of (tetrahydro-2H-pyran-3-yl)methanamine. Please note that yields are highly dependent on the specific substrate and reaction conditions.

| Reaction Type | Scaffold (Electrophile/Acid) | Reagents & Conditions | Product | Yield (%) | Purity | Reference |

| Nucleophilic Substitution | 6-bromo-5-chloropyridin-2-yl carbamate derivative | Triethylamine, Sealed tube, 120 °C, 18 h | 6-((tetrahydro-2H-pyran-3-yl)methylamino)-5-chloropyridin-2-yl carbamate derivative | 93% | Not Reported | U.S. Patent US8415381B2 |

| Amide Bond Formation | Generic Carboxylic Acid | EDC, HOBt, DIPEA, CH2Cl2, rt, 16 h | Generic Amide | Typically >80% | >95% | General Protocol |

| Reductive Amination | Generic Aldehyde/Ketone | NaBH(OAc)3, DCE, rt, 12 h | Generic Secondary Amine | Typically >70% | >95% | General Protocol |

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution

This protocol is adapted from a procedure described in U.S. Patent US8415381B2.

Materials:

-

6-bromo-5-chloropyridin-2-yl carbamate derivative (1.0 eq)

-

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous solvent (e.g., Dioxane or DMF)

-

Sealed reaction vessel

Procedure:

-

To a sealed reaction vessel, add the 6-bromo-5-chloropyridin-2-yl carbamate derivative and (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

-

Add the anhydrous solvent, followed by triethylamine.

-

Seal the vessel and heat the reaction mixture to 120 °C for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Amide Bond Formation (General Procedure)

Materials:

-

Carboxylic acid (1.0 eq)

-

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (CH2Cl2)

Procedure:

-

To a stirred solution of the carboxylic acid in anhydrous CH2Cl2, add EDC and HOBt.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, followed by the dropwise addition of DIPEA.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction with CH2Cl2 and wash with 1N HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the pure amide.

Protocol 3: Reductive Amination (General Procedure)

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

-

To a stirred suspension of the aldehyde or ketone and (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in anhydrous DCE, add triethylamine.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride portion-wise over 10 minutes.

-

Continue stirring at room temperature for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Extract the mixture with CH2Cl2.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the desired secondary amine.

Signaling Pathway and Experimental Workflow Diagrams

Transforming Growth Factor-β (TGF-β) Signaling Pathway

Compounds incorporating the tetrahydropyran moiety have been investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[6] ALK5 is a critical component of the TGF-β signaling pathway, which plays a significant role in cellular processes such as growth, differentiation, and apoptosis.[7] Dysregulation of this pathway is implicated in diseases like cancer and fibrosis.[7] ALK5 inhibitors block the phosphorylation of downstream signaling molecules SMAD2 and SMAD3, thereby inhibiting the pro-tumorigenic effects of TGF-β.[4][7]

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

General Experimental Workflow for Amide Bond Formation

The following diagram illustrates a typical workflow for the synthesis and purification of an amide derivative using (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

References

- 1. (TETRAHYDRO-2H-PYRAN-3-YL)METHANAMINE HYDROCHLORIDE | 7179-99-9 [chemicalbook.com]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 4. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride [allbiopharm.com]

- 6. researchgate.net [researchgate.net]

- 7. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for the Quantification of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of amine hydrochlorides and related heterocyclic compounds. These protocols are intended to serve as a starting point for method development and validation by researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a versatile and widely used technique for the quantification of polar compounds such as amine hydrochlorides. The proposed method utilizes a C18 column and a UV detector for the determination of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. Due to the lack of a strong chromophore in the target molecule, derivatization or detection at a low UV wavelength is often necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Experimental Protocol: HPLC-UV

Objective: To quantify (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride using a reverse-phase HPLC method with UV detection.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis Detector

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Reagents and Sample Preparation:

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

-

Sample Solution Preparation: Accurately weigh the sample containing (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride and dissolve it in the mobile phase mixture to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Hypothetical Quantitative Data: HPLC Method Validation

| Parameter | Result |

| **Linearity (R²) ** | > 0.999 |

| Range | 0.01 - 1.0 mg/mL |

| Limit of Detection (LOD) | 0.003 mg/mL |

| Limit of Quantification (LOQ) | 0.01 mg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Workflow for HPLC Analysis

Caption: Workflow for the HPLC quantification of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Gas Chromatography (GC) Method